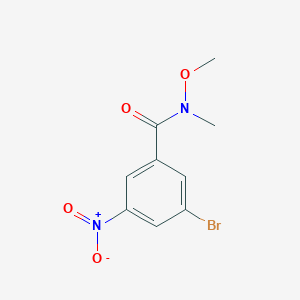

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide

Description

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide (CAS: 1519917-98-6) is a nitro-substituted benzamide derivative characterized by a bromine atom at the 3-position, a nitro group at the 5-position, and an N-methoxy-N-methylamide functional group. This compound is typically synthesized via substitution reactions on benzamide precursors, often involving bromination and nitration steps under controlled conditions . It is commercially available as a reagent in quantities ranging from 2 mg to 500 g, with applications in pharmaceutical intermediates and organic synthesis . Its molecular formula is C₉H₉BrN₂O₄, and it has a molar mass of 305.08 g/mol.

Key structural features influencing its reactivity and physicochemical properties include:

Properties

IUPAC Name |

3-bromo-N-methoxy-N-methyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c1-11(16-2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRINWUSYNUMATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide typically involves the following steps:

Nitration: The starting material, 3-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3-bromo-5-nitroaniline.

Methoxylation: The nitro compound is then reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to introduce the methoxy group, forming 3-bromo-N-methoxy-5-nitroaniline.

Amidation: Finally, the methoxy-nitro compound is treated with methyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures, with continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst, or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of 3-azido-N-methoxy-N-methyl-5-nitrobenzamide or 3-thiocyanato-N-methoxy-N-methyl-5-nitrobenzamide.

Reduction: Formation of 3-bromo-N-methoxy-N-methyl-5-aminobenzamide.

Oxidation: Formation of 3-bromo-N-hydroxy-N-methyl-5-nitrobenzamide.

Scientific Research Applications

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide is utilized in various scientific research applications:

Organic Chemistry: As a building block for the synthesis of more complex molecules.

Medicinal Chemistry: In the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: As a probe to study the interactions of small molecules with biological macromolecules.

Industrial Applications: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for potential interactions with electron-rich sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide with key analogs, highlighting differences in substituents, molecular weight, and functional groups:

Physicochemical and Reactivity Comparisons

Solubility and Stability

- The N-methoxy-N-methylamide group in the target compound enhances solubility in DMSO and chloroform compared to analogs like 3-bromo-5-nitrobenzamide (A159855), which has a primary amide (-NH₂) group .

- 3-Methoxy-5-nitrobenzamide (292635-40-6) lacks bromine, reducing molecular weight and halogen-mediated interactions, but its methoxy group may improve solubility in aqueous-organic mixtures .

Biological Activity

3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide is a compound that has garnered interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 259.06 g/mol. The compound features a bromine atom at the 3-position and a nitro group at the 5-position of the benzene ring, alongside an N-methyl substituent on the amide functional group. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to its targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various pathogens, although specific data on its efficacy against particular strains remains limited.

- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in relation to inhibiting cancer cell proliferation. Its derivatives have shown promising results in vitro against several cancer cell lines .

- Enzyme Inhibition : It acts as a probe in medicinal chemistry for studying enzyme interactions, particularly those involved in metabolic pathways related to diseases such as cancer and infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study focused on the inhibition of specific bromodomains demonstrated that compounds similar to this compound could effectively inhibit these proteins, which are implicated in various diseases including cancer .

- Anticancer Activity : Research highlighted that derivatives of this compound exhibited IC50 values ranging from 1.32 μM to 15.4 nM against different cancer cell lines, indicating significant anticancer potential .

- Mechanistic Insights : Investigations into the mechanism revealed that the nitro group plays a crucial role in modulating interactions with biological macromolecules, which could lead to therapeutic applications.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds.

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 1.32 - 15.4 | Effective against multiple cancer lines |

| Quinazolines | Anticancer | <0.05 | Stronger activity against EGFR mutations |

| Triazolo[4,3-a]phthalazines | Bromodomain Inhibitors | Varies | Targeting BET proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.